N-[3-(1-Aminoethyl)phenyl]methanesulfonamide
CAS No.:
Cat. No.: VC18065218
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O2S |
|---|---|
| Molecular Weight | 214.29 g/mol |
| IUPAC Name | N-[3-(1-aminoethyl)phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C9H14N2O2S/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13/h3-7,11H,10H2,1-2H3 |
| Standard InChI Key | GUHVSIGNWLMEHH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC(=CC=C1)NS(=O)(=O)C)N |
Introduction
Structural and Chemical Properties
The compound’s IUPAC name, N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride, reflects its core structure: a phenyl ring at position 3 bearing an aminoethyl (-CH₂CH₂NH₂) substituent and a methanesulfonamide (-SO₂NHCH₃) group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic contexts. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClN₂O₂S |
| Molecular Weight | 250.75 g/mol |
| SMILES | CC(C1=CC(=CC=C1)NS(=O)(=O)C)N.Cl |
| Hazard Statements | H315, H319, H335 |
The aminoethyl group’s primary amine enables hydrogen bonding with biological targets, while the sulfonamide moiety contributes to enzymatic inhibition, particularly in bacterial folate synthesis pathways .
Synthesis and Optimization
The synthesis of N-[3-(1-aminoethyl)phenyl]methanesulfonamide involves a two-step process. First, 3-(1-aminoethyl)aniline reacts with methanesulfonyl chloride under controlled alkaline conditions to form the sulfonamide bond. This step typically employs solvents like dichloromethane or tetrahydrofuran (THF) with triethylamine as a base to scavenge HCl byproducts. The reaction is monitored via thin-layer chromatography (TLC) to ensure completion.
Subsequent protonation with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability. Purification through recrystallization or column chromatography achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC). Modifications to the aminoethyl group, such as cyclization (as seen in N-[3-(1-aminocyclobutyl)phenyl]methanesulfonamide ) or oxidation (e.g., N-[3-(1-amino-2-oxoethyl)phenyl]methanesulfonamide ), alter steric and electronic properties, influencing receptor affinity and metabolic stability.
Biological Activity and Mechanisms
Antimicrobial Action
Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis . By competing with para-aminobenzoic acid (pABA), they block dihydrofolate production, crippling nucleotide synthesis and cell proliferation. The aminoethyl substituent in N-[3-(1-aminoethyl)phenyl]methanesulfonamide may enhance target binding through additional van der Waals interactions, though specific kinetic data remain unreported.
Comparative Analysis with Structural Analogues
Structural variations among sulfonamide derivatives significantly impact biological activity:
The hydrochloride salt’s superior solubility correlates with lower IC₅₀ values, suggesting enhanced bioavailability. Conversely, bulkier substituents (e.g., cyclobutyl ) or polar groups (e.g., oxoethyl ) reduce membrane permeability, diminishing efficacy.
Future Directions and Research Gaps
While in vitro studies highlight antimicrobial and anti-inflammatory potential, in vivo pharmacokinetics and toxicity profiles remain uncharacterized. Comparative studies with FDA-approved sulfonamides (e.g., sulfamethoxazole) could validate therapeutic utility. Additionally, covalent modification of the aminoethyl group—such as acylation or PEGylation—might optimize bioavailability and reduce renal toxicity .
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